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Drug Background & Mechanism of Action

Maralixibat (marketed as LIVMARLI) is an orally administered minimally absorbed inhibitor of the ileal

bile acid transporter (IBAT) that targets the enterohepatic circulation of bile acids. By blocking the IBAT

protein in the distal ileum, maralixibat reduces bile acid reabsorption, thereby decreasing systemic bile

acid accumulation and alleviating the manifestations of cholestatic liver diseases. The drug has received

FDA approval for treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) aged ≥3

months and Progressive Familial Intrahepatic Cholestasis (PFIC) patients aged ≥12 months, making it the

first pharmacologic therapy specifically approved for these indications. [1] [2] [3]

The novel mechanism of action of maralixibat represents a significant advancement in the management of

cholestatic liver diseases, which previously relied heavily on surgical interventions such as biliary diversion

or liver transplantation. Clinical evidence demonstrates that maralixibat not only reduces pruritus but also

improves serum bile acid (sBA) levels, growth parameters, and quality of life measures. Additionally, long-

term studies suggest potential improvement in transplant-free survival, positioning maralixibat as a

disease-modifying therapy rather than merely symptomatic treatment. [3] [4]
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General Inclusion & Exclusion Criteria

Common Eligibility Principles

Across clinical trials, maralixibat study populations have shared core eligibility requirements centered

around confirmed diagnoses, age parameters, and baseline symptom severity. The inclusion criteria

consistently require: (1) genetically confirmed diagnosis of relevant cholestatic disorder (ALGS or specific

PFIC subtypes); (2) presence of clinically significant pruritus typically defined as ItchRO(Obs) ≥2; (3)

elevated serum bile acids (>3x upper limit of normal in most studies); and (4) written informed consent

from guardians/parents with assent when appropriate. These universal elements ensure study populations

have confirmed disease pathology with measurable symptoms for efficacy assessment. [5] [3] [4]

The exclusion criteria commonly applied across trials focus on patient safety and minimizing confounding

variables: (1) decompensated cirrhosis or imminent need for liver transplantation; (2) severe diarrhea or

other gastrointestinal conditions that could be exacerbated by treatment; (3) concurrent use of bile acid

binding resins (requires 4-hour separation if necessary); (4) predicted complete absence of BSEP protein

in PFIC type 2 patients; and (5) other significant liver diseases that could interfere with assessment. These

exclusion parameters aim to identify populations most likely to benefit while minimizing risks. [5] [2] [4]

Special Considerations for Pediatric Populations

Pediatric studies of maralixibat require stringent safety monitoring with specific considerations for

developmental stages and growth parameters. For infant populations (<12 months), additional

requirements include gestational age at birth ≥36 weeks (or postmenstrual age ≥36 weeks for premature

infants) and minimum body weight of 2.5 kg. These criteria address the unique vulnerabilities of infant

populations while ensuring safe pharmacokinetic profiles. The RISE study (NCT04729751) specifically

evaluated maralixibat in patients 3 months to 1 year of age, establishing safety data for this vulnerable

population. [5] [3]

Population-Specific Eligibility Criteria
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Table 1: Key Inclusion Criteria Across Different Patient Populations

Population
Age
Range

Diagnostic
Requirements

Baseline
Symptom
Severity

Key Laboratory
Parameters

ALGS (General) ≥3 months

to 18
years

Genotyped mutation

in JAG1 [3]

ItchRO(Obs) ≥2.0

[3]

sBA >3× ULN for

age [4]

PFIC (BSEP/FIC1) 12 months
to 18

years

Mutated alleles in
ABCB11 or ATP8B1

[4]

Clinically
significant pruritus

sBA >3× ULN,
GGT <100 IU/L [4]

Infants (Special
Population)

≥31 days

to <12
months

Diagnosis of ALGS

or PFIC [5]

Symptoms of

cholestasis

Weight ≥2.5 kg,

gestational age
≥36 weeks [5]

Adolescent/Adult
Transition

≥16 years Prior maralixibat
exposure or new

patient [6]

ItchRO(Obs) ≥2 for
2 consecutive

weeks [6]

Willingness to
continue long-term

monitoring

Table 2: Key Exclusion Criteria Across Different Patient Populations

Exclusion
Category

ALGS Trials PFIC Trials Infant Studies

Surgical
History

No surgical biliary

diversion [1]

No surgical biliary

diversion [4]

No surgical disruption of

enterohepatic circulation [5]

Hepatic
Function

No decompensated

cirrhosis [5]

No decompensated

cirrhosis [4]

No decompensated cirrhosis or

imminent transplant need [5]

Genetic
Subtypes

Not applicable PFIC type 2 with severe

BSEP defect [2] [4]

PFIC type 2 with severe BSEP

defect [2]

Concurrent
Conditions

No interfering

intestinal disorders

No severe diarrhea [4] No conditions affecting drug

absorption/metabolism [5]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 10 Tech Support

https://livmarlihcp.com/alagille-syndrome-cholestatic-pruritus/efficacy/
https://livmarlihcp.com/alagille-syndrome-cholestatic-pruritus/efficacy/
https://journals.lww.com/hepcomm/fulltext/2022/09000/maralixibat_for_the_treatment_of_pfic__long_term,.14.aspx
https://journals.lww.com/hepcomm/fulltext/2022/09000/maralixibat_for_the_treatment_of_pfic__long_term,.14.aspx
https://journals.lww.com/hepcomm/fulltext/2022/09000/maralixibat_for_the_treatment_of_pfic__long_term,.14.aspx
https://clinicaltrials.stanford.edu/trials/a/NCT04729751.html
https://clinicaltrials.stanford.edu/trials/a/NCT04729751.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11740003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11740003/
https://pubmed.ncbi.nlm.nih.gov/38334237/
https://journals.lww.com/hepcomm/fulltext/2022/09000/maralixibat_for_the_treatment_of_pfic__long_term,.14.aspx
https://clinicaltrials.stanford.edu/trials/a/NCT04729751.html
https://clinicaltrials.stanford.edu/trials/a/NCT04729751.html
https://journals.lww.com/hepcomm/fulltext/2022/09000/maralixibat_for_the_treatment_of_pfic__long_term,.14.aspx
https://clinicaltrials.stanford.edu/trials/a/NCT04729751.html
https://livmarli.com/progressive-familial-intrahepatic-cholestasis/
https://journals.lww.com/hepcomm/fulltext/2022/09000/maralixibat_for_the_treatment_of_pfic__long_term,.14.aspx
https://livmarli.com/progressive-familial-intrahepatic-cholestasis/
https://journals.lww.com/hepcomm/fulltext/2022/09000/maralixibat_for_the_treatment_of_pfic__long_term,.14.aspx
https://clinicaltrials.stanford.edu/trials/a/NCT04729751.html
https://www.smolecule.com/products/s533543?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Exclusion
Category

ALGS Trials PFIC Trials Infant Studies

[5]

Alagille Syndrome (ALGS) Criteria

The ICONIC trial (NCT02160782) established the foundational eligibility framework for ALGS studies,

requiring genetically confirmed JAG1 mutation and moderate-to-severe pruritus (ItchRO[Obs] ≥2). The

baseline characteristics of enrolled participants showed a mean age of 5.4 years (SD 4.2) with mean

baseline ItchRO(Obs) score of 2.9 and mean sBA level of 283 μmol/L. Notably, 94% of participants had

previously received treatments for pruritus, including ursodeoxycholic acid (81%) and rifampicin (74%),

indicating a refractory population. Recent real-world evidence has expanded understanding of eligibility to

include patients who would have been excluded from initial trials, such as those with prior biliary

diversion, concomitant medication reductions, or those under transplant consideration. [1] [3]

Progressive Familial Intrahepatic Cholestasis (PFIC) Criteria

The INDIGO trial (NCT02057718) established distinct eligibility parameters for PFIC populations, with

particular emphasis on genetic subtyping as a critical determinant of treatment response. The study enrolled

patients with either FIC1 deficiency (ATP8B1 mutations) or BSEP deficiency (ABCB11 mutations), with

stringent requirements for GGT levels <100 IU/L at screening to distinguish these PFIC subtypes from other

cholestatic disorders. A key finding was that response to maralixibat was highly dependent on PFIC

subtype, with patients having non-truncating BSEP mutations (nt-BSEP) showing the most significant

improvements in sBA levels and pruritus. This highlights the importance of comprehensive genotyping

during screening processes. [4]

Detailed Assessment Protocols & Methodologies

Efficacy Endpoint Measurements
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Pruritus assessment represents the primary efficacy endpoint in maralixibat trials, measured using the Itch

Reported Outcome (ItchRO) tool. This validated instrument uses a 0-4 point scale where 0 represents no

itching and 4 indicates very severe itching, with a ≥1-point reduction considered clinically meaningful. The

assessment takes into account itch-related symptoms including skin damage, sleep disturbances, and

irritability. ItchRO(Obs) is completed by caregivers for younger children, while ItchRO(Pt) is completed

independently by participants aged ≥9 years or with caregiver assistance for children aged 5-8 years.

Assessments are typically conducted twice daily (morning and evening) to capture diurnal variations, with

baseline scores calculated as the average of daily scores over 2 consecutive weeks during screening. [3]

Serum bile acid (sBA) monitoring serves as a key biochemical endpoint, with measurements obtained

through fasting blood samples collected at consistent times relative to dosing. The analytical methodology

typically involves enzymatic or chromatographic techniques with established reference ranges. In PFIC

trials, sBA response is specifically defined as reduction in sBA of >75% from baseline or absolute

concentrations <102 μmol/L, thresholds derived from surgical literature that correlate with long-term native

liver survival. For reliable assessment, the average of multiple pre-dose measurements during screening

establishes the baseline, with periodic monitoring throughout the study including around dose adjustments.

[3] [4]

Additional Monitoring Parameters

Growth and nutritional parameters are critical secondary endpoints, particularly in pediatric populations.

Z-scores for height and weight are calculated using WHO growth standards, with measurements obtained

at each study visit using calibrated equipment. Fat-soluble vitamin (FSV) levels (A, D, E, K) are monitored

through serum concentrations at baseline and periodic intervals, with additional monitoring for clinical signs

of deficiency such as bone fractures or bleeding tendencies. Liver function tests including total and direct

bilirubin, ALT, AST, GGT, and cholesterol are tracked, with particular attention to patterns that may indicate

disease progression versus drug-related effects. [6] [3]

Visual Experimental Workflows

Patient Screening & Eligibility Determination
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Patient Pre-Screening

Confirm Genetic Diagnosis

Verify Age Eligibility

Assess Pruritus Severity
(ItchRO ≥2)

Laboratory Evaluation
(sBA >3× ULN, Liver Function)

Apply Exclusion Criteria

Eligibility Confirmation

Click to download full resolution via product page

Figure 1: Patient Screening and Eligibility Determination Workflow

Efficacy Assessment Methodology
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Baseline Assessment
(2-week observation)

Pruritus Evaluation
(Daily ItchRO morning/evening)

Biochemical Monitoring
(sBA, Liver Function, FSV)

Growth Parameters
(Height/Weight Z-scores)

Safety Monitoring
(AEs, Concomitant Medications)

Endpoint Analysis

Click to download full resolution via product page

Figure 2: Efficacy Assessment Methodology and Monitoring Schedule

Safety Monitoring & Management Protocols

Common Adverse Event Monitoring

Gastrointestinal events represent the most frequently observed adverse effects, with diarrhea being

particularly common. Investigators should implement proactive monitoring for new or worsening

gastrointestinal symptoms, including tracking stool frequency and consistency using standardized tools like
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the Bristol Stool Scale. Protocol-defined management strategies include dose adjustment or temporary

interruption for severe cases, with particular attention to signs of dehydration. Additionally, liver function

monitoring is essential, as elevations in transaminases or bilirubin may occur against the background of

underlying liver disease. The prescribing information recommends blood tests and physical examinations

before initiation and during treatment to distinguish drug-induced liver injury from natural disease

progression. [2] [3]

Special Safety Considerations

Fat-soluble vitamin (FSV) deficiency requires particular attention as it is common in cholestatic patients

and may worsen during treatment. Protocols mandate baseline and periodic monitoring of vitamin A, D, E,

and K levels, with supplementation adjustments based on results. Additionally, growth parameters should

be closely tracked in pediatric patients, as improvements may indicate treatment effectiveness while declines

may signal disease progression or nutritional issues. For patients transitioning from childhood to adulthood,

long-term monitoring should include bone health assessments, as FSV deficiencies may impact bone

density. These comprehensive safety protocols ensure that risks are identified and managed appropriately

throughout the treatment course. [2] [3]

Conclusion

The inclusion criteria and assessment protocols for maralixibat clinical trials have evolved substantially from

initial randomized controlled trials to real-world evidence generation. The stringent eligibility

requirements of early phase studies established the foundation for efficacy and safety, while subsequent

expanded access programs have demonstrated the drug's utility in broader clinical contexts. Researchers

should note the critical importance of genetic subtyping particularly for PFIC patients, as response

correlates strongly with specific mutation types. Additionally, the validated patient-reported outcome

measures and systematic safety monitoring frameworks provide robust methodological approaches

applicable to other rare disease drug development programs.

The continuing investigation of maralixibat for other conditions such as cystic fibrosis-associated

constipation (NCT06413368) demonstrates the expanding therapeutic potential of IBAT inhibition. As
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research progresses, further refinement of eligibility criteria and assessment methodologies will continue to

optimize patient selection and outcomes assessment for this novel therapeutic approach. [7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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